4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O3S/c15-11-1-3-14(4-2-11)22(19,20)17-12-9-16-18(10-12)13-5-7-21-8-6-13/h1-4,9-10,13,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGGURRCRMLCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfonamides.
Medicine: Its potential antibacterial properties make it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes like dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial DNA synthesis and cell division, leading to antibacterial effects. The compound may also interact with other molecular pathways depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
3-Methoxy-N-[1-(Oxan-4-yl)-1H-Pyrazol-4-yl]Benzene-1-Sulfonamide (BK12505)
- Key Differences : Methoxy group at the benzene 3-position instead of bromine.
- Properties : Lower molecular weight (337.39 g/mol vs. ~387.29 g/mol for the bromo compound) and reduced lipophilicity due to the polar methoxy group. Likely higher aqueous solubility compared to the brominated analog .
4-Bromo-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Benzene-1-Sulfonamide (Compound 15)
- Key Differences : Pyrazole substituted with methyl groups instead of oxan-4-yl.
- ¹H NMR shows distinct shifts (δ 9.21 ppm for sulfonamide NH) compared to oxan-4-yl derivatives, reflecting electronic differences .
4-Fluoro-N-[1-(4-Fluorobenzyl)-1H-Pyrazol-4-yl]Benzene-1-Sulfonamide
- Key Differences : Fluorine substituents on both benzene and benzyl groups.
- Fluorine’s small size may allow tighter packing in crystal lattices, as evidenced by a melting point of 175–178°C in related fluorinated analogs .
Analogs with Modified Core Structures
Zelenirstat (2,6-Dichloro-N-[1,5-Dimethyl-3-(2-Methylpropyl)-1H-Pyrazol-4-yl]-4-[2-(Piperazin-1-yl)Pyridin-4-yl]Benzene-1-Sulfonamide)
- Key Differences : Dichloro and piperazinylpyridyl substituents.
- Properties : Designed as an N-myristoyltransferase inhibitor for anticancer use. The dichloro groups enhance electrophilicity, while the piperazine improves solubility and bioavailability. This highlights how halogenation position and auxiliary groups dictate therapeutic utility .
Compound 16 (4-(4-Bromo-3-(4-Bromophenyl)-5-(6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indol-2-yl)-1H-Pyrazol-1-yl)Benzenesulfonamide)
- Key Differences : Additional bromophenyl and indole-derived substituents.
- Properties : Higher molecular weight (620.36 g/mol) and melting point (200–201°C) due to increased rigidity and halogen-mediated crystal packing. The indole moiety may confer π-stacking interactions in biological targets .
Table 1: Comparative Data for Selected Sulfonamide Derivatives
Biological Activity
4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H14BrN3O2S. The compound features a bromine atom, a pyrazole ring, and a sulfonamide functional group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonamide group onto the aromatic ring.
- Formation of the Pyrazole Ring : The pyrazole moiety can be synthesized using standard methods such as hydrazine derivatives reacting with suitable carbonyl compounds.
- Bromination : The introduction of the bromine atom can be performed using brominating agents under controlled conditions.
Antiparasitic Activity
Research has shown that compounds containing pyrazole and sulfonamide groups exhibit significant antiparasitic properties. A study on related compounds demonstrated their effectiveness against Leishmania infantum and Leishmania amazonensis, highlighting the potential of similar structures for treating leishmaniasis. In vitro assays indicated that some derivatives had IC50 values comparable to established treatments like pentamidine, but with reduced cytotoxicity towards mammalian cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Sulfonamide Group : Known for its antibacterial properties, this group enhances the compound's interaction with biological targets.
- Bromine Substitution : The presence of bromine has been linked to increased potency in certain biological assays.
Table 1 summarizes the IC50 values of various derivatives against Leishmania species:
| Compound | IC50 against L. infantum (mM) | IC50 against L. amazonensis (mM) |
|---|---|---|
| 3b | 0.059 | 0.070 |
| 3e | 0.065 | 0.072 |
Study on Antileishmanial Activity
A comprehensive study evaluated a series of pyrazole derivatives, including sulfonamides, for their antileishmanial activity. The findings indicated that compounds with specific substitutions exhibited enhanced efficacy against both L. infantum and L. amazonensis. The study utilized both in vitro and in vivo models to assess the therapeutic potential and safety profiles of these compounds .
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound were evaluated using Lipinski's Rule of Five, indicating favorable oral bioavailability characteristics. The evaluation included parameters such as molecular weight, hydrogen bond donors/acceptors, and lipophilicity .
Q & A
Basic: What are the optimal synthetic routes for 4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide?
Answer:
The synthesis typically involves a multi-step procedure:
- Step 1: Preparation of the pyrazole core. For example, 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride (a key intermediate) can be synthesized via nucleophilic substitution of a pyrazole precursor with oxan-4-yl halides under reflux in aprotic solvents like dichloromethane .
- Step 2: Sulfonamide coupling. Reacting the sulfonyl chloride intermediate with 4-bromoaniline in the presence of a base (e.g., triethylamine) at 0–25°C yields the target compound .
- Optimization: Reaction conditions (e.g., solvent polarity, temperature) must be tailored to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for >95% purity .
Basic: Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies protons on the oxan-4-yl ring (δ ~3.5–4.0 ppm, axial/equatorial protons) and pyrazole (δ ~7.5–8.5 ppm). The sulfonamide NH typically appears as a broad singlet (δ ~10–12 ppm) .
- 13C NMR confirms the tetrahydropyran carbons (δ ~25–70 ppm) and aromatic carbons (δ ~120–140 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ at m/z 400.02 for C14H16BrN3O3S) .
- Infrared (IR) Spectroscopy: Key peaks include sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How does the oxan-4-yl substituent influence the compound’s pharmacokinetic properties and target binding?
Answer:
The oxan-4-yl group enhances:
- Lipid solubility: The tetrahydropyran ring increases logP by ~0.5 units compared to alkyl-substituted analogs, improving membrane permeability .
- Conformational rigidity: Crystallographic data (e.g., torsion angles of 5–10° between pyrazole and oxan-4-yl) suggest restricted rotation, which may stabilize interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase isoforms) .
- Metabolic stability: The ether oxygen in oxan-4-yl reduces susceptibility to oxidative metabolism, as shown in cytochrome P450 inhibition assays .
Advanced: What strategies can resolve contradictions in reported biological activities of this sulfonamide derivative?
Answer:
Conflicting bioactivity data (e.g., varying IC50 values in enzyme assays) may arise from:
- Assay conditions: Differences in buffer pH (e.g., Tris-HCl vs. HEPES) or ionic strength can alter sulfonamide ionization (pKa ~10–11), affecting binding affinity. Standardize assays at pH 7.4 with 150 mM NaCl .
- Off-target effects: Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific activity. For example, if COX-2 inhibition is disputed, validate with COX-2-null cells .
- Structural analogs: Compare activity of the oxan-4-yl derivative with its N-ethyl or N-cyclopropyl analogs to identify substituent-specific trends .
Advanced: How can crystallographic data inform the design of analogs with improved target binding?
Answer:
- Key interactions: X-ray structures (e.g., PDB ID T5G) reveal hydrogen bonds between the sulfonamide NH and conserved residues (e.g., Thr199 in carbonic anhydrase II) and halogen bonding between the bromine and hydrophobic pockets .
- Modifications:
- Replace bromine with bulkier halogens (e.g., iodine) to enhance van der Waals contacts.
- Introduce electron-withdrawing groups (e.g., nitro) on the benzene ring to strengthen π-π stacking with aromatic enzyme residues .
- MD Simulations: Perform molecular dynamics (AMBER or GROMACS) to predict stability of proposed analogs in binding sites .
Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) to purified targets (e.g., carbonic anhydrase IX) with ΔH and ΔS values to confirm entropy-driven binding .
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization in lysates after compound treatment to verify intracellular engagement .
- Kinetic Studies: Use stopped-flow spectroscopy to measure enzyme inhibition rates (kcat/KM) under pseudo-first-order conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
